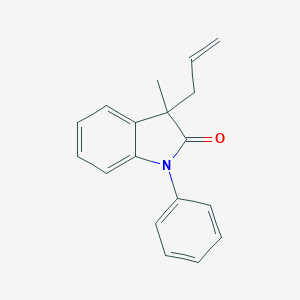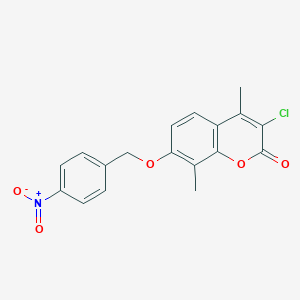
3-chloro-7-({4-nitrobenzyl}oxy)-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-7-({4-nitrobenzyl}oxy)-4,8-dimethyl-2H-chromen-2-one, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 3-chloro-7-({4-nitrobenzyl}oxy)-4,8-dimethyl-2H-chromen-2-one A is not fully understood, but it is thought to involve the modulation of enzyme activity through the binding of specific target proteins. This compound has been shown to interact with several key proteins involved in cellular signaling pathways, including the protein kinase AKT and the phosphatase PP2A.
Biochemical and Physiological Effects
3-chloro-7-({4-nitrobenzyl}oxy)-4,8-dimethyl-2H-chromen-2-one A has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune system function. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-7-({4-nitrobenzyl}oxy)-4,8-dimethyl-2H-chromen-2-one A in lab experiments is its ability to selectively target specific enzymes and signaling pathways, allowing researchers to investigate the role of these proteins in various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-7-({4-nitrobenzyl}oxy)-4,8-dimethyl-2H-chromen-2-one A, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the elucidation of its precise mechanism of action. Additionally, further studies are needed to fully understand the potential risks and benefits of using this compound in experimental systems.
Synthesemethoden
The synthesis of 3-chloro-7-({4-nitrobenzyl}oxy)-4,8-dimethyl-2H-chromen-2-one A involves several steps, including the reaction of 4-nitrobenzyl chloride with 3-chloro-4,8-dimethylcoumarin in the presence of a base. The resulting intermediate is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-nitrophenol to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-7-({4-nitrobenzyl}oxy)-4,8-dimethyl-2H-chromen-2-one A has been used in a variety of scientific research applications, including studies of cellular signaling pathways, enzyme activity, and gene expression. This compound has been found to modulate the activity of several key enzymes, including protein kinases and phosphatases, which are involved in a wide range of cellular processes.
Eigenschaften
Molekularformel |
C18H14ClNO5 |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
3-chloro-4,8-dimethyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C18H14ClNO5/c1-10-14-7-8-15(11(2)17(14)25-18(21)16(10)19)24-9-12-3-5-13(6-4-12)20(22)23/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
RHWMUXMMGXKDLE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



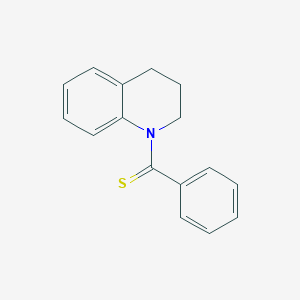
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
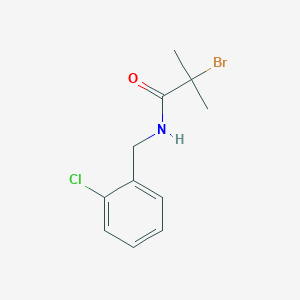
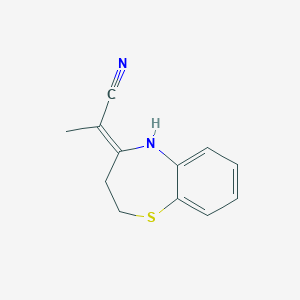

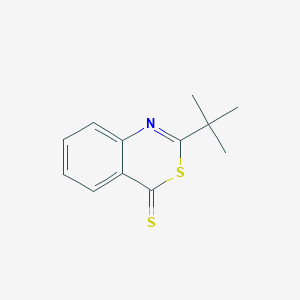

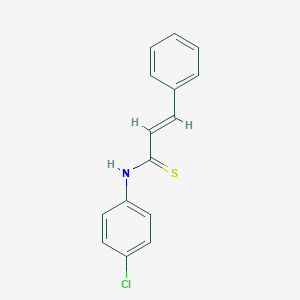
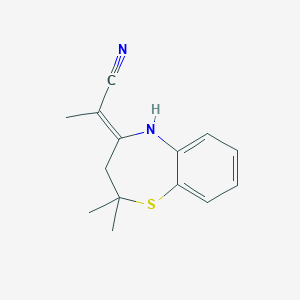
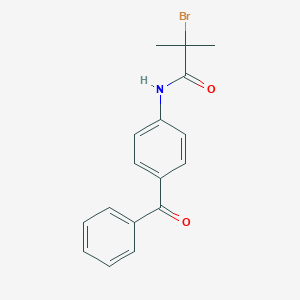


![6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione](/img/structure/B293248.png)
